3,4'-Dimethylbiphenyl

Description

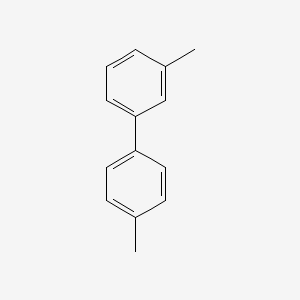

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3-(4-methylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14/c1-11-6-8-13(9-7-11)14-5-3-4-12(2)10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBIDPZJTXCPESJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50224335 | |

| Record name | 3,4'-Dimethyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50224335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7383-90-6 | |

| Record name | 3,4′-Dimethyl-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7383-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4'-Dimethylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007383906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4'-Dimethyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50224335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4'-dimethyl-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.144 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4'-DIMETHYLBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CAH6DWW0R5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4'-Dimethylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4'-Dimethylbiphenyl, a biphenyl derivative with applications in chemical synthesis and potential relevance in drug discovery. This document collates its chemical and physical properties, outlines a general synthesis methodology, and discusses its known applications.

Core Data and Properties

This compound is an aromatic hydrocarbon with the chemical formula C₁₄H₁₄.[1][2][3][4] Its core properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 4433-11-8 | [1][2][3] |

| Molecular Formula | C₁₄H₁₄ | [1][2][3][4] |

| Molecular Weight | 182.26 g/mol | [1][2][3][4] |

| IUPAC Name | 1,2-dimethyl-4-phenylbenzene | [3] |

| Synonyms | 3,4-Dimethyl-1,1'-biphenyl, 1,2-dimethyl-4-phenylbenzene | [2][3] |

| Estimated Boiling Point | 296 °C | [2] |

| Estimated Vapor Pressure | 0.0016 hPa @ 20°C; 0.0027 hPa @ 25°C | [2] |

| XLogP3-AA | 4.3 | [2][3] |

| Water Solubility | 0.03 g/L | [2] |

| Ethanol Solubility | 61.61 g/L | [2] |

| Methanol Solubility | 37.67 g/L | [2] |

| Storage Temperature | -20°C | [1] |

Synthesis and Production

A general method for the production of 3,4'- and 4,4'-dimethyl-substituted biphenyl compounds involves a two-step process starting from toluene.[5] The first step is a hydroalkylation reaction, followed by a dehydrogenation step.

Experimental Protocol: General Synthesis of Dimethyl-Substituted Biphenyls

-

Hydroalkylation: A feed containing toluene is brought into contact with hydrogen in the presence of a hydroalkylation catalyst. This reaction produces (methylcyclohexyl)toluenes.[5]

-

Dehydrogenation: At least a portion of the product from the hydroalkylation step is then dehydrogenated using a dehydrogenation catalyst. This step results in a mixture of dimethyl-substituted biphenyl isomers, including this compound.[5]

-

Separation: The resulting mixture of isomers can then be separated to isolate the desired this compound.[5]

Below is a diagram illustrating this general synthesis workflow.

Caption: General synthesis workflow for this compound.

Applications and Biological Relevance

This compound serves as a key intermediate in the synthesis of various commercially valuable products.[1][5]

-

Polymers and Plasticizers: It is utilized in the production of polyesters and plasticizers. The dimethylbiphenyl core can be oxidized to form the corresponding dicarboxylic acids, which are then used as monomers in polymerization reactions.[5]

-

Drug Development: As a biphenyl derivative, this compound is used in biochemical experiments and as a starting material in the synthesis of more complex molecules for drug discovery.[6] Biphenyl derivatives, as a class, are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7] While specific biological activities of this compound are not extensively documented in the reviewed literature, its structural motif is present in various biologically active compounds.

No specific signaling pathways involving this compound have been detailed in the available scientific literature.

Safety and Handling

Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted with appropriate safety precautions and after consulting a comprehensive Safety Data Sheet (SDS) for the specific compound.

References

- 1. usbio.net [usbio.net]

- 2. scent.vn [scent.vn]

- 3. 3,4-Dimethylbiphenyl | C14H14 | CID 20492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. US20150080546A1 - Production and Use of 3,4' and 4,4'-Dimethylbiphenyl Isomers - Google Patents [patents.google.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. ijsdr.org [ijsdr.org]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. 3,4-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. fishersci.com [fishersci.com]

3,4'-Dimethylbiphenyl molecular weight and formula

An In-depth Technical Guide to 3,4'-Dimethylbiphenyl: Molecular Properties

This guide provides essential information regarding the molecular properties of this compound, a biphenyl derivative. The data presented is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

This compound is an organic compound classified as an aromatic hydrocarbon. It serves as an intermediate in various chemical syntheses, including the synthesis of dicarboxylic acids of biphenyls[1].

The fundamental molecular attributes of this compound are summarized in the table below. This information is critical for stoichiometric calculations, analytical characterization, and experimental design.

| Identifier | Value | Source |

| Molecular Formula | C₁₄H₁₄ | [1][2][3] |

| Molecular Weight | 182.26 g/mol | [1][2][3] |

| CAS Number | 4433-11-8 | [1][2][3] |

The molecular formula, C₁₄H₁₄, indicates that each molecule of this compound is composed of 14 carbon atoms and 14 hydrogen atoms[1][2][3]. The molecular weight is approximately 182.26 grams per mole[1][2][3].

References

Spectroscopic Analysis of 3,4'-Dimethylbiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3,4'-Dimethylbiphenyl, a substituted aromatic hydrocarbon. Due to the limited availability of published experimental spectra for this specific isomer, this guide presents a detailed analysis based on established spectroscopic principles and comparative data from its isomers, 3,3'-Dimethylbiphenyl and 4,4'-Dimethylbiphenyl. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, provides detailed experimental protocols for acquiring such spectra, and includes a generalized workflow for spectroscopic analysis.

Predicted Spectroscopic Data of this compound

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | ~7.45 | d | ~7.8 |

| H-5 | ~7.20 | dd | ~7.8, 1.8 |

| H-6 | ~7.40 | d | ~1.8 |

| H-2', H-6' | ~7.50 | d | ~8.0 |

| H-3', H-5' | ~7.25 | d | ~8.0 |

| 3-CH₃ | ~2.35 | s | - |

| 4'-CH₃ | ~2.40 | s | - |

Predicted solvent: CDCl₃. Chemical shifts for aromatic protons are influenced by the electronic effects of the methyl groups and the anisotropic effect of the adjacent phenyl ring. Protons on the 3,4-dimethyl substituted ring will exhibit splitting patterns influenced by their neighboring protons, while protons on the 4'-methyl substituted ring will show a more symmetrical pattern.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~141 |

| C-2 | ~127 |

| C-3 | ~138 |

| C-4 | ~137 |

| C-5 | ~130 |

| C-6 | ~124 |

| C-1' | ~138 |

| C-2', C-6' | ~129 |

| C-3', C-5' | ~127 |

| C-4' | ~137 |

| 3-CH₃ | ~21 |

| 4'-CH₃ | ~21 |

The chemical shifts of the quaternary carbons (C-1, C-3, C-4, C-1', C-4') are expected to be in the downfield region of the aromatic spectrum. The methyl-substituted carbons will also show distinct chemical shifts.

Table 3: Predicted IR Spectroscopic Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch (CH₃) | 2980-2850 | Medium |

| Aromatic C=C Stretch | 1610-1580, 1500-1400 | Medium-Strong |

| Aliphatic C-H Bend (CH₃) | 1465-1440, 1380-1370 | Medium |

| C-H Out-of-Plane Bending | 850-800 | Strong |

The IR spectrum is expected to show characteristic absorptions for the aromatic rings and the methyl substituents. The out-of-plane bending region will be indicative of the substitution pattern on the phenyl rings.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment | Significance |

| 182 | [C₁₄H₁₄]⁺• | Molecular Ion (M⁺•) |

| 167 | [C₁₃H₁₁]⁺ | [M - CH₃]⁺ |

| 152 | [C₁₂H₈]⁺• | [M - 2CH₃]⁺• |

| 91 | [C₇H₇]⁺ | Tropylium ion |

The molecular ion peak is expected to be prominent due to the stability of the aromatic system.[1] Fragmentation will likely involve the loss of methyl groups and potentially rearrangement to form the stable tropylium ion.

Experimental Protocols

The following sections detail the standard experimental procedures for acquiring high-quality NMR, IR, and MS data for aromatic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

2.1.1. Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar aromatic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard (Optional): A small amount of a reference standard, such as tetramethylsilane (TMS), can be added to the solvent to provide a reference signal at 0 ppm.

2.1.2. Data Acquisition

-

Instrument Setup: Place the NMR tube in the spectrometer's probe.

-

Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp, well-resolved peaks.

-

¹H NMR Acquisition: A standard one-dimensional proton NMR experiment is performed. Key parameters include the number of scans, relaxation delay, and pulse width. For aromatic compounds, the spectral width should be set to cover the range of approximately 0-10 ppm.[2]

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is typically run. This requires a larger number of scans due to the lower natural abundance of the ¹³C isotope. The spectral width should encompass the range of approximately 0-200 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

2.2.1. Sample Preparation (Solid Sample)

As this compound is expected to be a solid at room temperature, one of the following methods can be used:

-

Potassium Bromide (KBr) Pellet:

-

Thin Solid Film:

-

Attenuated Total Reflectance (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.[3]

-

2.2.2. Data Acquisition

-

Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean ATR crystal/salt plate) to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Place the prepared sample in the instrument's sample holder and acquire the IR spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

2.3.1. Sample Introduction and Ionization

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

-

Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.[5]

-

Ionization: Electron Ionization (EI) is a common method for the analysis of relatively small, non-polar organic molecules.[6] In this technique, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).[5][6]

2.3.2. Mass Analysis and Detection

-

Acceleration: The positively charged ions are accelerated into the mass analyzer.

-

Mass Separation: The ions are separated based on their mass-to-charge ratio (m/z) by a magnetic field, an electric field, or a time-of-flight analyzer.

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Spectrum Generation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic identification and characterization of an organic compound such as this compound.

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Electron ionization - Wikipedia [en.wikipedia.org]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Technical Guide: Solubility of 3,4'-Dimethylbiphenyl in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4'-Dimethylbiphenyl is a biphenyl derivative with a molecular formula of C14H14 and a molecular weight of 182.26 g/mol . As an organic compound, its solubility in various organic solvents is a critical parameter in a wide range of applications, including organic synthesis, formulation development, and materials science. Understanding the solubility profile of this compound is essential for designing reaction conditions, purification procedures, and formulating products where it is a key component. This technical guide provides a summary of the available quantitative solubility data for this compound in several common organic solvents and outlines a standard experimental protocol for determining such solubility.

Quantitative Solubility Data

The solubility of this compound has been determined in a variety of organic solvents. The following table summarizes the available quantitative data at 25°C.

| Solvent | Solubility (g/L) at 25°C[1] |

| 1,4-Dioxane | 737.83 |

| Ethyl Acetate | 415.06 |

| Toluene | 321.35 |

| Methyl Acetate | 284.98 |

| N,N-Dimethylformamide (DMF) | 148.94 |

| Acetonitrile | 143.64 |

| Acetone | 119.03 |

| n-Propanol | 63.91 |

| Ethanol | 61.61 |

| n-Butanol | 57.26 |

| Methanol | 37.67 |

| Isobutanol | 32.66 |

| Isopropanol | 31.37 |

| Water | 0.03 |

Experimental Protocol for Solubility Determination

The determination of the thermodynamic solubility of an organic compound in an organic solvent is a fundamental experimental procedure. The shake-flask method is a widely recognized and reliable technique for obtaining equilibrium solubility data.[2][3][4][5] A detailed methodology for determining the solubility of this compound in an organic solvent is described below.

Materials and Equipment

-

Solute: this compound (high purity)

-

Solvents: Selected organic solvents (HPLC grade or equivalent)

-

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Procedure

-

Preparation of Supersaturated Solutions:

-

An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial. The excess solid ensures that the resulting solution is saturated.

-

-

Equilibration:

-

The vials are placed in a thermostatically controlled shaker or incubator set at a constant temperature (e.g., 25°C).

-

The mixtures are agitated for a sufficient period to allow the system to reach thermodynamic equilibrium. This duration can range from 24 to 72 hours, depending on the solvent and the dissolution rate of the compound.[4] It is crucial to ensure that the concentration of the dissolved solute remains constant over time to confirm that equilibrium has been reached.

-

-

Phase Separation:

-

Once equilibrium is achieved, the undissolved solid must be separated from the saturated solution. This is typically accomplished by centrifugation at a high speed to pellet the excess solid.

-

A clear aliquot of the supernatant is then carefully withdrawn using a syringe. To ensure no particulate matter is transferred, the supernatant is filtered through a syringe filter into a clean vial. This step must be performed quickly and at the same temperature as the equilibration to prevent any changes in solubility.

-

-

Quantification:

-

The concentration of this compound in the filtered saturated solution is determined using a suitable analytical method.

-

HPLC-UV Method: A common and accurate method is High-Performance Liquid Chromatography with a UV detector.[5][6][7][8]

-

A calibration curve is first prepared by analyzing a series of standard solutions of this compound of known concentrations in the same solvent.

-

The saturated solution is appropriately diluted to fall within the linear range of the calibration curve.

-

The diluted sample is then injected into the HPLC system, and the peak area corresponding to this compound is measured.

-

The concentration of the solute in the saturated solution is calculated by comparing its peak area to the calibration curve.

-

-

UV-Vis Spectrophotometry: For a less complex matrix, UV-Vis spectrophotometry can also be used. A calibration curve of absorbance versus concentration is generated using standard solutions. The absorbance of the diluted saturated solution is then measured to determine its concentration.

-

-

Data Reporting:

-

The solubility is reported in units such as grams per liter (g/L) or moles per liter (mol/L) at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound in an organic solvent using the shake-flask method.

Conclusion

This technical guide has provided a concise overview of the solubility of this compound in various organic solvents, presenting the available quantitative data in a structured format. Furthermore, a detailed experimental protocol based on the reliable shake-flask method has been outlined to guide researchers in determining the solubility of this and similar compounds. The provided workflow diagram offers a clear visual representation of the experimental process. Accurate solubility data is paramount for the successful application of this compound in research and development, and the methodologies described herein provide a robust framework for obtaining such critical information.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. scribd.com [scribd.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. HPLC Solvents & Method Complete Guide | Advent [adventchembio.com]

- 7. uhplcs.com [uhplcs.com]

- 8. improvedpharma.com [improvedpharma.com]

An In-Depth Technical Guide to the Isomers of Dimethylbiphenyl: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylbiphenyls, a group of aromatic hydrocarbons, consist of a biphenyl structure with two methyl groups attached to the phenyl rings. With twelve possible isomers, these compounds exhibit a range of physical and chemical properties that make them relevant in various fields, including as intermediates in the synthesis of polymers, plasticizers, and potentially as scaffolds in drug discovery. Understanding the distinct characteristics of each isomer is crucial for their effective application and for assessing their toxicological and pharmacological profiles. This guide provides a comprehensive overview of the isomers of dimethylbiphenyl, their fundamental properties, synthesis methodologies, and known biological activities.

Isomers of Dimethylbiphenyl

There are twelve structural isomers of dimethylbiphenyl, which can be categorized based on the position of the two methyl groups:

1. Methyl groups on the same phenyl ring:

-

2,3-Dimethylbiphenyl

-

2,4-Dimethylbiphenyl

-

2,5-Dimethylbiphenyl

-

2,6-Dimethylbiphenyl

-

3,4-Dimethylbiphenyl

-

3,5-Dimethylbiphenyl

2. Methyl groups on different phenyl rings:

-

2,2'-Dimethylbiphenyl

-

2,3'-Dimethylbiphenyl

-

2,4'-Dimethylbiphenyl

-

3,3'-Dimethylbiphenyl

-

3,4'-Dimethylbiphenyl

-

4,4'-Dimethylbiphenyl

Basic Physicochemical Properties

The physical properties of dimethylbiphenyl isomers vary depending on the substitution pattern of the methyl groups, which influences their molecular symmetry and intermolecular interactions. Key properties are summarized in the table below.

| Isomer | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| 2,2'-Dimethylbiphenyl | 605-39-0 | 182.26 | 19.5[1] | 85-90 @ 0.8 Torr[1] | 0.9906 @ 20°C[1] | 1.5745 |

| 2,3-Dimethylbiphenyl | 3864-18-4 | 182.26 | - | - | - | - |

| 2,3'-Dimethylbiphenyl | 611-43-8 | 182.26 | - | - | - | - |

| 2,4-Dimethylbiphenyl | 611-61-0 | 182.26 | - | - | - | - |

| 2,4'-Dimethylbiphenyl | 28013-11-8 | 182.26 | - | - | - | - |

| 2,5-Dimethylbiphenyl | 4433-10-7 | 182.26 | - | - | - | - |

| 2,6-Dimethylbiphenyl | 3976-34-9 | 182.27 | - | 263[2] | - | - |

| 3,3'-Dimethylbiphenyl | 612-75-9 | 182.26 | 5-7[3] | 286 @ 713 mmHg[3] | 0.999 @ 25°C[3] | 1.594[3] |

| 3,4-Dimethylbiphenyl | 4433-11-8 | 182.26 | - | 296 (est.)[4] | - | - |

| This compound | 50595-80-7 | 182.26 | - | - | - | - |

| 3,5-Dimethylbiphenyl | 17057-88-4 | 182.26 | - | - | - | - |

| 4,4'-Dimethylbiphenyl | 613-33-2 | 182.26 | 129[5] | 295[5] | - | - |

Experimental Protocols

Synthesis of Dimethylbiphenyl Isomers

The synthesis of dimethylbiphenyl isomers is most commonly achieved through cross-coupling reactions. The Suzuki-Miyaura coupling and the Gomberg-Bachmann reaction are two prominent methods.

1. Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or ester) and an organohalide or triflate is a versatile method for forming C-C bonds with high yields and functional group tolerance.

Representative Protocol for the Synthesis of 2,6-Dimethylbiphenyl via Suzuki-Miyaura Coupling:

-

Reactants: 2-Bromotoluene and 2-methylphenylboronic acid.

-

Catalyst: Palladium(II) acetate (Pd(OAc)₂) with a suitable phosphine ligand (e.g., SPhos).

-

Base: Potassium phosphate (K₃PO₄).

-

Solvent: A mixture of dioxane and water.

Procedure:

-

To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 2-bromotoluene (1 equivalent), 2-methylphenylboronic acid (1.2 equivalents), potassium phosphate (2 equivalents), and the palladium catalyst/ligand system (typically 1-5 mol%).

-

Add the degassed solvent mixture (dioxane/water, e.g., 4:1 v/v).

-

Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for a designated time (typically several hours to overnight), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and add water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2,6-dimethylbiphenyl.

2. Gomberg-Bachmann Reaction

This reaction involves the aryl-aryl coupling of a diazonium salt with another aromatic compound. While it has a broad scope, yields can be variable due to side reactions.

Representative Protocol for the Synthesis of this compound via Gomberg-Bachmann Reaction:

-

Reactants: 3-Methylaniline (m-toluidine) and toluene.

-

Reagents: Sodium nitrite (NaNO₂), hydrochloric acid (HCl), and a base (e.g., sodium hydroxide).

Procedure:

-

Diazotization: Dissolve 3-methylaniline in a mixture of hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath. Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature to form the diazonium salt.

-

Coupling: In a separate flask, prepare a two-phase system of toluene and an aqueous solution of sodium hydroxide, also cooled to a low temperature.

-

Slowly add the freshly prepared diazonium salt solution to the vigorously stirred toluene/NaOH mixture. The reaction is typically exothermic and requires careful temperature control.

-

After the addition is complete, continue stirring for a period to ensure complete reaction.

-

Separate the organic layer, wash it with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

The crude product, a mixture of isomers, is then purified by fractional distillation or column chromatography to isolate this compound.

Logical Workflow for Dimethylbiphenyl Synthesis

Caption: A generalized workflow comparing the Suzuki-Miyaura and Gomberg-Bachmann synthesis routes for dimethylbiphenyl isomers.

Characterization of Dimethylbiphenyl Isomers

The synthesized isomers are typically characterized using a combination of spectroscopic techniques to confirm their structure and purity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information about the number and chemical environment of the protons in the molecule. The chemical shifts and coupling patterns of the aromatic and methyl protons are diagnostic for each isomer.

-

¹³C NMR: Shows the number of unique carbon atoms and their chemical environments. The chemical shifts of the quaternary and protonated aromatic carbons, as well as the methyl carbons, help to distinguish between isomers.

2. Mass Spectrometry (MS)

-

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to study its fragmentation pattern. The molecular ion peak (M+) should correspond to the molecular weight of dimethylbiphenyl (182.26 g/mol ). The fragmentation pattern can provide additional structural information. For example, a common fragmentation is the loss of a methyl group (M-15).

Toxicological and Pharmacological Properties

The biological activities of dimethylbiphenyl isomers are not extensively studied. However, based on the broader class of biphenyls, some potential toxicological and pharmacological effects can be inferred and are areas for further research.

Toxicological Profile:

-

General Toxicity: Biphenyl and its derivatives can exhibit toxicity, with effects on the liver and nervous system. The specific toxicity of each dimethylbiphenyl isomer is not well-documented and would require dedicated studies.

-

Carcinogenicity: Some biphenyl derivatives, particularly polychlorinated biphenyls (PCBs), are known carcinogens. Studies on the carcinogenicity of 3,3'-dimethylbenzidine, a derivative of 3,3'-dimethylbiphenyl, suggest that it is reasonably anticipated to be a human carcinogen. This raises concerns about the potential carcinogenicity of other dimethylbiphenyl isomers.

-

Cytotoxicity: The cytotoxicity of dimethylbiphenyl isomers on various cell lines, such as the human liver cancer cell line HepG2, would be a valuable area of investigation to assess their potential for causing cellular damage. HepG2 cells are often used in toxicology studies as they retain many of the metabolic functions of liver cells.

Pharmacological Potential:

-

Metabolism: The metabolism of dimethylbiphenyls is likely to occur in the liver, mediated by cytochrome P450 enzymes. Studies on biphenyl metabolism have shown that hydroxylation is a major metabolic pathway. The position of the methyl groups will influence the regioselectivity of this metabolism.

-

Receptor Interactions:

-

Aryl Hydrocarbon Receptor (AhR): Some polycyclic aromatic hydrocarbons are known to be ligands for the AhR, a transcription factor involved in the regulation of xenobiotic metabolism and other cellular processes. The planar or near-planar structure of some dimethylbiphenyl isomers suggests they could potentially interact with the AhR.

-

Estrogen Receptor (ER): Certain biphenyl derivatives have been shown to possess estrogenic or anti-estrogenic activity. The structural similarity of dimethylbiphenyls to some known endocrine disruptors warrants investigation into their potential to interact with estrogen receptors.

-

-

Neuroactivity: Due to their lipophilic nature, dimethylbiphenyls may cross the blood-brain barrier and could potentially exert effects on the central nervous system. However, specific neurotoxic or neuropharmacological effects have not been well-characterized.

Experimental Assays for Biological Activity:

-

Cytotoxicity Assays: Standard assays such as the MTT or LDH release assay can be used to evaluate the cytotoxicity of dimethylbiphenyl isomers on relevant cell lines (e.g., HepG2 for hepatotoxicity, neuronal cell lines for neurotoxicity).

-

Receptor Binding Assays: Competitive binding assays using radiolabeled or fluorescently labeled ligands can determine the affinity of dimethylbiphenyl isomers for specific receptors like the AhR and ER.

-

Reporter Gene Assays: These assays can be used to assess the functional activity of compounds on specific signaling pathways. For example, a luciferase reporter gene under the control of an AhR-responsive element can be used to measure AhR activation.

-

Metabolism Studies: In vitro metabolism studies using liver microsomes can identify the major metabolites of dimethylbiphenyl isomers and the cytochrome P450 enzymes involved.

Logical Flow for Biological Activity Assessment

Caption: A conceptual workflow for the toxicological and pharmacological evaluation of dimethylbiphenyl isomers.

Conclusion

The twelve isomers of dimethylbiphenyl represent a class of compounds with diverse physicochemical properties and potential for various applications. While established synthetic routes like the Suzuki-Miyaura coupling and Gomberg-Bachmann reaction provide access to these molecules, a comprehensive understanding of their biological activities is still in its infancy. For researchers and drug development professionals, the dimethylbiphenyl scaffold may offer a starting point for the design of novel molecules. However, the potential for toxicity, particularly in relation to liver function and carcinogenicity, necessitates thorough investigation. Future research should focus on completing the physicochemical characterization of all isomers, developing optimized and detailed synthetic and purification protocols, and conducting comprehensive toxicological and pharmacological studies to unlock their full potential and ensure their safe application.

References

3,4'-Dimethylbiphenyl: A Core Intermediate in Advanced Organic Synthesis

For Immediate Release

[City, State] – December 29, 2025 – 3,4'-Dimethylbiphenyl, a key aromatic hydrocarbon, is a pivotal intermediate in the synthesis of a variety of commercially significant molecules. This technical guide provides an in-depth overview of its synthesis, key reactions, and applications, with a focus on its role in the production of specialty polymers and as a precursor to advanced materials. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, materials science, and drug development.

Synthesis of this compound

The industrial production of this compound often involves a multi-step process commencing from toluene. This process includes hydroalkylation of toluene to form (methylcyclohexyl)toluenes, followed by dehydrogenation to yield a mixture of dimethylbiphenyl isomers, including the 3,4'- and 4,4'- isomers.[1]

For laboratory and fine chemical synthesis, the Suzuki-Miyaura coupling reaction is a highly effective and versatile method for the targeted synthesis of unsymmetrical biphenyls like this compound. This palladium-catalyzed cross-coupling reaction offers high yields and functional group tolerance under relatively mild conditions.[2][3][4]

Experimental Protocol: Suzuki-Miyaura Coupling for this compound Synthesis

A viable synthetic route to this compound is the Suzuki-Miyaura coupling of either 3-methylphenylboronic acid with 4-bromotoluene, or 4-methylphenylboronic acid with 3-bromotoluene. The following is a representative experimental protocol:

Materials:

-

3-Methylphenylboronic acid or 4-Methylphenylboronic acid

-

4-Bromotoluene or 3-Bromotoluene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethanol

Procedure:

-

In a round-bottom flask, combine the aryl halide (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Add a mixture of toluene and water (e.g., 4:1 v/v).

-

De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add the palladium catalyst, such as a pre-catalyst generated in situ from palladium(II) acetate and triphenylphosphine, or a commercially available palladium complex.

-

Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Separate the organic and aqueous layers.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent such as ethanol to yield pure this compound.

Physicochemical and Spectroscopic Data

Below is a summary of the key physical and computed properties of this compound.

| Property | Value |

| Molecular Formula | C₁₄H₁₄ |

| Molecular Weight | 182.26 g/mol |

| CAS Number | 4433-11-8 |

| Appearance | Expected to be a crystalline solid |

| XLogP3-AA | 4.3 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 0 |

| Rotatable Bond Count | 1 |

Data sourced from PubChem CID 20492.[6]

Spectroscopic Data Summary

While experimental spectra for this compound were not found, data for the closely related 3,3'- and 4,4'- isomers provide an indication of the expected spectral characteristics.

| Data Type | 3,3'-Dimethylbiphenyl | 4,4'-Dimethylbiphenyl |

| ¹H NMR (CDCl₃) | δ (ppm): 7.36 (m), 7.26 (m), 7.09 (m), 2.35 (s)[7] | δ (ppm): 7.47 (d), 7.22 (d), 2.37 (s)[8] |

| ¹³C NMR (CDCl₃) | Not explicitly found | Not explicitly found |

| Mass Spectrum (EI) | Molecular Ion (m/z): 182[9] | Molecular Ion (m/z): 182 |

| IR Spectrum | Not explicitly found | Available through NIST WebBook[10] |

Core Applications in Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex molecules, primarily through the functionalization of its methyl groups and aromatic rings.

Precursor to Biphenyl-3,4-dicarboxylic Acid

A significant application of this compound is its use as a precursor for the synthesis of biphenyl-3,4-dicarboxylic acid.[11] This transformation is typically achieved through the liquid-phase oxidation of the methyl groups.[11]

Biphenyl-3,4-dicarboxylic acid and its derivatives are valuable monomers in the production of high-performance polymers such as polyesters and polyamides.[1] These polymers often exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in engineering plastics and advanced films.[1]

Role in Drug Development and Bioactive Molecules

The biphenyl scaffold is a common structural motif in many pharmaceutical compounds and bioactive molecules.[2][12] While direct evidence of this compound's use in the synthesis of a specific commercial drug is not prevalent in the public domain, its potential as a key intermediate is significant. The functional groups of its derivatives, such as the aforementioned dicarboxylic acid, can be further elaborated to introduce pharmacologically relevant moieties. The synthesis of novel bioactive compounds often involves the exploration of various substituted biphenyl cores to optimize biological activity and pharmacokinetic properties.[13]

Conclusion

This compound is a versatile and valuable intermediate in organic synthesis. Its efficient preparation via modern cross-coupling methodologies, such as the Suzuki-Miyaura reaction, provides access to a key building block for the synthesis of advanced polymers and potentially novel pharmaceutical agents. Further research into the specific applications of this isomer and its derivatives will undoubtedly continue to uncover new opportunities in materials science and medicinal chemistry.

References

- 1. US20150080546A1 - Production and Use of 3,4' and 4,4'-Dimethylbiphenyl Isomers - Google Patents [patents.google.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. 3,4-Dimethylbiphenyl | C14H14 | CID 20492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,3'-Dimethylbiphenyl(612-75-9) 1H NMR spectrum [chemicalbook.com]

- 8. 4,4'-Dimethylbiphenyl(613-33-2) 1H NMR [m.chemicalbook.com]

- 9. 3,3'-Dimethylbiphenyl [webbook.nist.gov]

- 10. 4,4'-Dimethylbiphenyl [webbook.nist.gov]

- 11. Synthesis of biphenylpolycarboxylic acids. I. Synthesis of biphenyl-3,4-dicarboxylic acid by liquid-phase oxidation of 3,4-dimethylbiphenyl (Journal Article) | OSTI.GOV [osti.gov]

- 12. nbinno.com [nbinno.com]

- 13. Highlights from the Special Issue Titled “Recent Advances in Organic Chemistry: Molecules Synthesis and Reactions” - PMC [pmc.ncbi.nlm.nih.gov]

Potential Research Areas for 3,4'-Dimethylbiphenyl: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,4'-Dimethylbiphenyl is a small molecule with a biphenyl core structure, a scaffold of interest in medicinal chemistry. While direct biological activity data for this compound is limited in publicly available literature, its structural similarity to compounds known to undergo metabolic activation into biologically active species presents significant opportunities for research and development. This technical guide outlines potential research avenues centered on the hypothesis that the primary biological effects of this compound will be mediated by its hydroxylated metabolites. We provide a framework for investigating its metabolic fate and exploring the potential toxicological and pharmacological activities of its derivatives, including detailed experimental protocols and logical workflows to guide future studies.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for designing and interpreting biological assays. Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄ | - |

| Molecular Weight | 182.26 g/mol | - |

| CAS Number | 4433-11-8 | - |

| Appearance | White to off-white crystalline solid | [1] |

| LogP | ~4.3 | - |

| Water Solubility | Insoluble | [1] |

Proposed Research Area: Metabolic Activation and Biological Activity of Metabolites

The core of the proposed research strategy is the investigation of the metabolic products of this compound. Biphenyl and its derivatives are known to be metabolized by cytochrome P450 (CYP450) enzymes, primarily through hydroxylation. These hydroxylated metabolites are often more biologically active than the parent compound, exhibiting a range of effects including endocrine disruption, cytotoxicity, and neurotoxicity.

Proposed Metabolic Pathway

The primary route of metabolism for biphenyl compounds is hydroxylation, catalyzed by CYP450 monooxygenases. This process often proceeds through an unstable arene oxide intermediate, which can then rearrange to a phenol or be hydrolyzed to a dihydrodiol. For this compound, hydroxylation can occur on either of the phenyl rings at various positions. The diagram below illustrates the proposed primary metabolic activation pathway.

Caption: Proposed metabolic activation of this compound.

Synthesis of Potential Metabolites

To investigate the biological activity of the predicted metabolites, their chemical synthesis is a prerequisite. The Suzuki-Miyaura coupling reaction is a versatile and widely used method for the synthesis of biaryl compounds and can be adapted for the preparation of hydroxylated dimethylbiphenyls. A general synthetic workflow is proposed below.

Caption: General workflow for the synthesis of hydroxylated metabolites.

Potential Areas of Biological Investigation

Based on the known activities of hydroxylated biphenyls, the following areas are proposed for the biological evaluation of the synthesized metabolites of this compound.

Endocrine Disruption

Many hydroxylated polychlorinated biphenyls (OH-PCBs) are known to interact with nuclear receptors, particularly the estrogen receptor (ER). This can lead to either estrogenic or anti-estrogenic effects, disrupting normal endocrine signaling.

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the estrogen receptor.

Materials:

-

Rat uterine cytosol (source of estrogen receptors)

-

[³H]-17β-estradiol (radiolabeled ligand)

-

Test compounds (synthesized hydroxylated 3,4'-dimethylbiphenyls)

-

Assay buffer (e.g., Tris-EDTA-DTT-Glycerol buffer)

-

Scintillation cocktail and counter

Procedure:

-

Prepare uterine cytosol from ovariectomized rats.

-

In assay tubes, combine a fixed amount of uterine cytosol, a fixed concentration of [³H]-17β-estradiol, and varying concentrations of the test compound or unlabeled 17β-estradiol (for the standard curve).

-

Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Separate the receptor-bound from free radioligand using a method such as hydroxylapatite or dextran-coated charcoal.

-

Quantify the amount of bound [³H]-17β-estradiol using liquid scintillation counting.

-

Plot the percentage of bound radioligand against the logarithm of the competitor concentration to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

Cytotoxicity

Hydroxylated biphenyls have been shown to exhibit cytotoxic effects in various cell lines. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.

Materials:

-

Human cell line (e.g., HepG2 for liver toxicity, MCF-7 for breast cancer)

-

Cell culture medium and supplements

-

Test compounds (synthesized hydroxylated 3,4'-dimethylbiphenyls)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value for each compound.[2][3][4][5][6]

Neurotoxicity

Some PCB metabolites have been implicated in neurotoxic effects. Initial screening for neurotoxicity can be performed using neuronal cell lines and assessing cell viability or more specific markers of neuronal health.

Proposed Assays:

-

Neuronal Cell Viability: Similar to the MTT assay described above, but using a neuronal cell line (e.g., SH-SY5Y).

-

Neurite Outgrowth Assays: To assess the impact of the compounds on neuronal development and morphology.

-

Dopamine Content Measurement: As some biphenyls have been shown to affect dopamine levels, this can be a relevant endpoint to investigate.[7]

Logical Workflow for Investigation

The following diagram outlines a logical progression for the investigation of this compound and its potential metabolites.

Caption: A logical workflow for the investigation of this compound.

Conclusion

While this compound itself may not exhibit significant biological activity, its potential for metabolic activation into hydroxylated derivatives presents a compelling area for research in drug discovery and toxicology. By systematically synthesizing and evaluating the biological activities of its potential metabolites, researchers can uncover novel pharmacological leads or identify potential health risks associated with this compound. The experimental protocols and workflows provided in this guide offer a comprehensive framework for initiating such an investigation.

References

- 1. Evaluation of in vitro assays for determination of estrogenic activity in the environment [www2.mst.dk]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. broadpharm.com [broadpharm.com]

- 4. clyte.tech [clyte.tech]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Role of hydroxyl radical formation in neurotoxicity as revealed by in vivo free radical trapping - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 3,4'-Dimethylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 3,4'-Dimethylbiphenyl (CAS No. 7383-90-6). The information is intended to equip laboratory personnel with the necessary knowledge to handle this chemical compound safely.

Chemical and Physical Properties

This compound is an aromatic hydrocarbon with the molecular formula C₁₄H₁₄ and a molecular weight of 182.27 g/mol .[1][2] It is important to be aware of its physical characteristics to ensure proper handling and storage.

| Property | Value | Source(s) |

| CAS Number | 7383-90-6 | [2][3][4] |

| Molecular Formula | C₁₄H₁₄ | [2][4] |

| Molecular Weight | 182.27 g/mol | [2] |

| Appearance | Not specified, likely a solid or liquid | [5] |

| Melting Point | 15 °C | [5] |

| Boiling Point | 295.85 °C | [5] |

| Density | 0.9940 g/cm³ | [5] |

| Refractive Index | 1.5946 | [5] |

| Solubility | Insoluble in water. Soluble in ethanol (61.61 g/L), methanol (37.67 g/L), isopropanol (31.37 g/L), and other organic solvents. | [6] |

| Vapor Pressure | Estimated at 0.0016 hPa @ 20°C; 0.0027 hPa @ 25°C | [6] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following GHS hazard statements apply:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation. [7]

Signal Word: Warning

It is crucial to handle this compound with appropriate caution to avoid direct contact and inhalation.

Toxicological Data

Occupational Exposure Limits

Currently, there are no specific occupational exposure limits (OELs) established for this compound by major regulatory bodies such as OSHA, NIOSH, or ACGIH. For the parent compound, biphenyl, the following limits have been established and may serve as a conservative reference:

| Organization | TWA (8-hour) |

| OSHA PEL | 0.2 ppm (1 mg/m³) |

| NIOSH REL | 0.2 ppm (1 mg/m³) |

| ACGIH TLV | 0.2 ppm (1 mg/m³) |

Given the irritating properties of this compound, it is prudent to maintain exposure levels as low as reasonably achievable.

Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure.

5.1. Engineering Controls:

-

Work in a well-ventilated area, preferably within a certified chemical fume hood.

5.2. Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear chemical safety goggles that meet ANSI Z87.1 standards. A face shield should be worn over safety goggles if there is a risk of splashing.

-

Hand Protection: Chemical-resistant gloves such as nitrile or neoprene are recommended. Inspect gloves for any signs of degradation or puncture before use.

-

Body Protection: A flame-resistant lab coat should be worn and fully buttoned. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols or dust, a NIOSH-approved respirator with an organic vapor cartridge is required.

5.3. Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store at a temperature between 0-8 °C for optimal stability.[2]

Emergency Procedures

6.1. First-Aid Measures:

-

In case of skin contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

6.2. Spill Response:

A minor chemical spill can be managed by trained laboratory personnel. For major spills, evacuate the area and contact the institution's emergency response team.

6.3. Firefighting Measures:

This compound is a combustible material.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[14]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: In case of fire, irritating and toxic gases may be formed.

-

Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with federal, state, and local regulations.

-

Waste Collection: Collect all liquid and solid waste in separate, clearly labeled, and sealed containers. Do not mix with incompatible waste streams.

-

Disposal: Contact a licensed professional waste disposal service to arrange for pickup and disposal.

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not publicly available. However, standard methodologies for assessing skin and eye irritation would be followed, such as those outlined in OECD Test Guidelines.

8.1. General Skin Irritation Test Protocol (Conceptual):

8.2. General Eye Irritation Test Protocol (Conceptual):

Signaling Pathways

There is no information available in the searched literature regarding the specific signaling pathways affected by this compound.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive Safety Data Sheet (SDS) or professional safety training. Always consult the most up-to-date SDS for this compound and your institution's safety protocols before handling this chemical.

References

- 1. Biphenyl (CICADS) [inchem.org]

- 2. This compound 95% | CAS: 7383-90-6 | AChemBlock [achemblock.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. 7383-90-6|this compound|BLD Pharm [bldpharm.com]

- 5. 3,4'-dimethyl-1,1'-biphenyl | 7383-90-6 [amp.chemicalbook.com]

- 6. scent.vn [scent.vn]

- 7. CAS 7383-90-6 | 1700-1-Y5 | MDL MFCD00602700 | this compound | SynQuest Laboratories [synquestlabs.com]

- 8. Dermal toxicity studies of technical polychlorinated biphenyls and fractions thereof in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nj.gov [nj.gov]

- 10. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

- 11. mdpi.com [mdpi.com]

- 12. epa.gov [epa.gov]

- 13. Exposure monitoring and risk assessment of biphenyl in the workplace - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Thermophysical Properties of 3,4'-Dimethylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4'-Dimethylbiphenyl is an aromatic hydrocarbon belonging to the biphenyl family. As with other biphenyl derivatives, its thermophysical properties are of significant interest in various fields, including materials science, organic synthesis, and pharmacology. Understanding these properties is crucial for process design, safety assessments, and predicting the compound's behavior in different environments. This guide provides a comprehensive overview of the known thermophysical properties of this compound, detailed experimental protocols for their determination, and insights into its potential biological interactions through the aryl hydrocarbon receptor signaling pathway.

Core Thermophysical Properties

Table 1: Thermophysical Properties of this compound and Related Compounds

| Property | This compound | 3,3'-Dimethylbiphenyl | 4,4'-Dimethylbiphenyl | Biphenyl (for reference) |

| Molecular Formula | C₁₄H₁₄ | C₁₄H₁₄ | C₁₄H₁₄ | C₁₂H₁₀ |

| Molecular Weight ( g/mol ) | 182.26 | 182.26 | 182.26 | 154.21 |

| Melting Point (°C) | 14-15[1] | 5-7[2] | 118-120[3][4] | 69.2 |

| Boiling Point (°C) | 288-289[1] | 286 (at 713 mmHg)[2] | 295[3][4] | 255.9 |

| Density (g/mL) | 0.9985 @ 20°C[1] | 0.999 @ 25°C[2] | 0.9170 | 0.992 @ 25°C |

| Refractive Index | 1.5971 @ 20°C[1] | 1.594 @ 20°C[2] | 1.5811 (estimate)[5] | 1.588 @ 25°C |

| Vapor Pressure (hPa) | est. 0.0016 @ 20°C; 0.0027 @ 25°C[6] | - | - | 0.0087 @ 25°C |

| Flash Point (°C) | est. 126.76[6] | 113 (closed cup)[2] | 295[5] | 113 |

| XLogP3-AA | 4.3[6] | - | - | 3.9 |

| Heat Capacity (Cp) | Not available | Data available | Data available | Data available[7] |

| Enthalpy of Fusion (ΔHfus) | Not available | Data available | Data available | 18.6 kJ/mol |

| Enthalpy of Vaporization (ΔHvap) | Not available | Data available | - | 44.4 kJ/mol |

Table 2: Solubility of this compound at 25°C[6]

| Solvent | Solubility (g/L) |

| Ethanol | 61.61 |

| Methanol | 37.67 |

| Isopropanol | 31.37 |

| Water | Insoluble |

Experimental Protocols

Accurate determination of thermophysical properties requires precise experimental methodologies. Below are detailed protocols for key measurements, based on established techniques used for biphenyl and its derivatives.

Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the synthesis of biaryl compounds like this compound.[4][8][9]

Materials:

-

3-Bromotoluene (or 3-iodotoluene)

-

4-Methylphenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

-

Base (e.g., K₂CO₃, K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, DMF, often with a small amount of water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To an oven-dried flask, add the aryl halide (e.g., 3-bromotoluene), the boronic acid (4-methylphenylboronic acid), the palladium catalyst, and the base.

-

The flask is sealed and purged with an inert gas.

-

Degassed solvent is added via syringe.

-

The reaction mixture is heated and stirred for a specified time, with progress monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction is cooled, and the product is extracted using an organic solvent.

-

The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography or recrystallization.

Figure 1: Workflow for the synthesis of this compound.

Determination of Heat Capacity by Adiabatic Calorimetry

Adiabatic calorimetry is a precise method for measuring the heat capacity of a substance as a function of temperature.[10][11][12]

Apparatus:

-

An adiabatic calorimeter, which consists of a sample cell, an adiabatic shield, and a vacuum chamber.

-

A resistance thermometer for precise temperature measurement.

-

A heater to supply energy to the sample.

Procedure:

-

A known mass of the purified this compound sample is placed in the calorimeter cell.

-

The cell is sealed and placed within the adiabatic shield in a vacuum chamber.

-

The system is cooled to the starting temperature (e.g., using liquid helium or nitrogen).

-

A known amount of electrical energy (Q) is supplied to the sample through the heater, causing a small increase in temperature (ΔT).

-

The temperature of the adiabatic shield is controlled to match the temperature of the sample cell at all times, minimizing heat loss.

-

The heat capacity (Cp) is calculated using the formula: Cp = Q / ΔT.

-

This process is repeated at various temperatures to obtain the heat capacity as a function of temperature.

Figure 2: Experimental workflow for adiabatic calorimetry.

Determination of Vapor Pressure and Enthalpy of Vaporization by the Transpiration Method

The transpiration method is a dynamic technique used to measure the vapor pressure of low-volatility compounds.[13] The enthalpy of vaporization can then be derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

Apparatus:

-

A temperature-controlled furnace or thermostat.

-

A saturator tube containing the sample.

-

A condenser to trap the vaporized sample.

-

A carrier gas supply with a precise flow meter.

Procedure:

-

A known mass of this compound is placed in the saturator tube.

-

The saturator is maintained at a constant temperature (T).

-

A stream of inert carrier gas (e.g., nitrogen or argon) is passed through the saturator at a known, slow, and constant flow rate.

-

The carrier gas becomes saturated with the vapor of the sample.

-

The gas mixture then passes through a condenser, where the vaporized sample is trapped and its mass (m) is determined.

-

The volume of the carrier gas (V) is measured.

-

The partial pressure (P) of the sample at temperature T is calculated using the ideal gas law: P = (m/M) * (RT/V), where M is the molar mass and R is the ideal gas constant.

-

The measurements are repeated at different temperatures to obtain a series of P vs. T data points.

-

The enthalpy of vaporization (ΔHvap) is determined from the slope of a plot of ln(P) versus 1/T.

Figure 3: Workflow for the transpiration method.

Biological Interactions: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Biphenyls and their derivatives, as xenobiotics, can interact with biological systems. One of the key pathways involved in the metabolism and response to such compounds is the aryl hydrocarbon receptor (AhR) signaling pathway.[3][6][14][15] The activation of AhR can lead to the transcription of a battery of genes, including those encoding for cytochrome P450 enzymes like CYP1A1, which are involved in the metabolism of foreign compounds.[3][16]

Mechanism of Action:

-

Ligand Binding: In its inactive state, the AhR resides in the cytoplasm as part of a protein complex. A xenobiotic ligand, such as a dimethylbiphenyl, can enter the cell and bind to the AhR.[15][16]

-

Nuclear Translocation: Ligand binding induces a conformational change in the AhR, leading to its translocation into the nucleus.[15][16]

-

Heterodimerization: In the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[15][16]

-

DNA Binding: This AhR/ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) located in the promoter regions of target genes.[15][17][18]

-

Gene Transcription: The binding of the AhR/ARNT complex to DREs initiates the transcription of target genes, leading to the synthesis of proteins involved in xenobiotic metabolism and other cellular responses.[3][17]

Figure 4: Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Conclusion

This technical guide provides a consolidated source of information on the thermophysical properties of this compound for the scientific community. While there are gaps in the experimental data for certain thermodynamic properties of this specific isomer, the provided data for related compounds and the detailed experimental protocols offer a strong foundation for further research and application. The elucidation of its interaction with the aryl hydrocarbon receptor signaling pathway also opens avenues for its study in the context of drug metabolism and toxicology. Future experimental work should focus on determining the heat capacity, enthalpy of fusion, and enthalpy of vaporization of this compound to complete its thermophysical profile.

References

- 1. Xenobiotic-induced activation of human aryl hydrocarbon receptor target genes in Drosophila is mediated by the epigenetic chromatin modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Dioxin and the AH Receptor: Synergy of Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases [frontiersin.org]

- 7. Biphenyl [webbook.nist.gov]

- 8. Yoneda Labs [yonedalabs.com]

- 9. news-medical.net [news-medical.net]

- 10. researchgate.net [researchgate.net]

- 11. Adiabatic Calorimetry Testing: Understanding the Basics - zeal [zealinstruments.com]

- 12. researchgate.net [researchgate.net]

- 13. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 14. researchgate.net [researchgate.net]

- 15. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 17. Functional Analysis of the Dioxin Response Elements (DREs) of the Murine CYP1A1 Gene Promoter: Beyond the Core DRE Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Functional analysis of the dioxin response elements (DREs) of the murine CYP1A1 gene promoter: beyond the core DRE sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 3,4'-Dimethylbiphenyl via Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed cross-coupling reaction between an organoborane (typically a boronic acid or ester) and an organic halide or triflate is a principal method for constructing biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] This document provides a detailed protocol for the synthesis of 3,4'-dimethylbiphenyl, a key structural motif, utilizing the Suzuki-Miyaura coupling of 3-tolylboronic acid and 4-bromotoluene.

The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the catalyst.[3][2] The choice of catalyst, ligand, base, and solvent system is crucial for optimizing reaction efficiency and yield.[4]

Reaction Principle

The synthesis of this compound is achieved by the palladium-catalyzed cross-coupling of 4-bromotoluene with 3-tolylboronic acid. A base is required to activate the boronic acid for the transmetalation step.

Figure 1: General reaction scheme for the Suzuki-Miyaura coupling to synthesize this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound, based on established laboratory procedures for similar biaryl syntheses.

| Parameter | Value | Notes |

| Reactants | ||

| 4-Bromotoluene | 1.0 mmol | Limiting reagent. |

| 3-Tolylboronic Acid | 1.2 - 1.5 equiv. | Typically used in slight excess to ensure complete consumption of the halide.[4] |

| Catalyst System | ||

| Palladium Catalyst | 1-5 mol% | Common choices include Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf).[4] |

| Ligand | (if required) | Phosphine ligands like PPh₃, PCy₃, SPhos, or XPhos can enhance catalytic activity.[4][5] |

| Base | 2.0 - 3.0 equiv. | Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used.[4][5] |

| Solvent System | 5-10 mL | Biphasic mixtures like Toluene/Water, Dioxane/Water, or single solvents like DMF can be employed.[4][6] |

| Reaction Conditions | ||

| Temperature | 80 - 110 °C | Dependent on the solvent and reactivity of the substrates. |

| Reaction Time | 4 - 24 hours | Monitored by TLC or GC-MS for completion. |

| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of the palladium catalyst. |

| Expected Outcome | ||

| Yield | 80 - 95% | Highly dependent on the specific conditions and purification method. |

Experimental Protocol

This protocol details a general procedure for the synthesis of this compound on a 1.0 mmol scale.

Materials:

-

4-Bromotoluene (1.0 mmol, 171 mg)

-

3-Tolylboronic acid (1.2 mmol, 163 mg)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

-

Toluene (8 mL)

-

Deionized Water (2 mL)

-

Ethyl acetate (for workup)

-

Brine (for workup)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask (25 or 50 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-bromotoluene (1.0 mmol), 3-tolylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), and potassium carbonate (2.0 mmol).

-

Solvent Addition: Add toluene (8 mL) and deionized water (2 mL) to the flask.

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.

-

Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir the mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (4-bromotoluene) is consumed (typically 4-12 hours).

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes or a hexane/ethyl acetate gradient) to afford this compound as a pure solid.

Visualizations

Experimental Workflow Diagram

Workflow for the synthesis of this compound.

Catalytic Cycle Diagram

Simplified Suzuki-Miyaura catalytic cycle.

References

- 1. benchchem.com [benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]